molecular formula C20H20FN3S B11189471 3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole

3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole

Cat. No.: B11189471
M. Wt: 353.5 g/mol
InChI Key: IGJDWYKPVUWJOS-UHFFFAOYSA-N
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Description

3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole is a synthetic organic compound belonging to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole can be achieved through a multi-step process involving the following key steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction using a suitable thiol reagent.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached via a coupling reaction, such as a Suzuki or Heck reaction, using a fluorophenyl halide and a suitable catalyst.

    Addition of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be introduced through an alkylation reaction using an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the fluorophenyl group, potentially altering the compound’s electronic properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halides, organometallic compounds, and strong bases or acids are often employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives and altered aromatic rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

Biology

In biological research, triazole derivatives are studied for their antimicrobial, antifungal, and anticancer properties. This compound may serve as a lead compound for the development of new therapeutic agents.

Medicine

The compound’s potential pharmacological activities, such as enzyme inhibition and receptor modulation, make it a candidate for drug discovery and development.

Industry

In the industrial sector, triazole derivatives are used as corrosion inhibitors, agrochemicals, and materials for electronic applications. This compound’s unique properties may contribute to advancements in these areas.

Mechanism of Action

The mechanism of action of 3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, hydrophobic interactions, and π-π stacking with target molecules, leading to modulation of their activity. The triazole ring, in particular, is known for its ability to coordinate with metal ions and participate in electron transfer processes.

Comparison with Similar Compounds

Similar Compounds

  • **3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-5-(4-chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole
  • **3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-5-(4-bromophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole
  • **3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-5-(4-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole

Uniqueness

The presence of the fluorophenyl group in 3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole imparts unique electronic properties, such as increased lipophilicity and potential for specific interactions with biological targets. This distinguishes it from similar compounds with different substituents on the phenyl ring.

Properties

Molecular Formula

C20H20FN3S

Molecular Weight

353.5 g/mol

IUPAC Name

3-[(2,5-dimethylphenyl)methylsulfanyl]-5-(4-fluorophenyl)-4-prop-2-enyl-1,2,4-triazole

InChI

InChI=1S/C20H20FN3S/c1-4-11-24-19(16-7-9-18(21)10-8-16)22-23-20(24)25-13-17-12-14(2)5-6-15(17)3/h4-10,12H,1,11,13H2,2-3H3

InChI Key

IGJDWYKPVUWJOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NN=C(N2CC=C)C3=CC=C(C=C3)F

Origin of Product

United States

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